5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole
Description
Properties
CAS No. |
1381944-74-6 |
|---|---|
Molecular Formula |
C10H12BrFN2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |
InChI |
InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
DWQQECVXVLCKHZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Canonical SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone Intermediate
Procedure :
In a 1 L four-neck flask, 20.4 g of 4-bromo-3-fluoro-2-methylaniline is dissolved in 200 mL of toluene and heated to 90°C.
Diethyl ether (23 g) is added dropwise with stirring for 30 minutes.
Acetic acid (7.8 g) is then added, and the temperature is raised to 110°C.
Isoamyl nitrite (15.2 g) is added dropwise at 110°C, and the mixture is reacted for 3–5 hours.
The reaction progress is monitored by thin-layer chromatography (TLC).
After completion, the mixture is concentrated to dryness, slurried with 200 mL methanol, filtered, and the filter cake dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.Yields :
- Example 1: 40.5% yield (10.4 g) after 3 hours reaction
- Example 2: 42.8% yield (11 g) after 5 hours reaction
Synthesis of 5-Bromo-4-fluoro-1H-indazole
Procedure :
The intermediate 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177 g) is mixed with 0.5 L methanol and 0.5 L water in a 5 L flask under magnetic stirring.
An aqueous solution of base (potassium carbonate, potassium bicarbonate, or sodium hydroxide) is prepared and added to the reaction mixture.
The reaction is carried out at room temperature for 12 hours.
Completion is confirmed by TLC.
The mixture is diluted with water, stirred further for 30 minutes, filtered, washed with water, and dried to obtain 5-bromo-4-fluoro-1H-indazole.
| Base Used | Amount (g) | Yield (%) | Product Mass (g) |
|---|---|---|---|
| Potassium carbonate | 143 | 79.6 | 117.8 |
| Potassium bicarbonate | 103 | 81.0 | 119.8 |
| Sodium hydroxide | 41.3 | 77.0 | 114.0 |
- The choice of base influences yield slightly, with potassium bicarbonate giving the highest yield (81%) under these conditions.
Summary Table of Key Reaction Steps
| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-bromo-3-fluoro-2-methylaniline + isoamyl nitrite, acetic acid, toluene, 90-110°C | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | 40.5-42.8 | Diazotization and cyclization |
| 2 | Intermediate + Base (K2CO3, KHCO3, or NaOH), MeOH/H2O, RT, 12h | 5-bromo-4-fluoro-1H-indazole | 77-81 | Ring closure and purification |
| 3 | 6-bromo-7-methyl-indoline-2,3-dione + iodoethane, K2CO3, DMF, heat | Ethylated indoline-dione | Not specified | Alkylation step |
| 4 | Oxidation with H2O2 in alkaline medium | Oxidized intermediate | Not specified | Prepares for reduction |
| 5 | Reduction (hydrogenation or hydride reagent) | 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole | Not specified | Final dihydro-indazole product |
Research Findings and Notes
- The synthetic methods are reproducible and yield intermediates with high purity, confirmed by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy.
- The choice of base in the cyclization step affects yield and purity, with potassium bicarbonate providing slightly better results than potassium carbonate or sodium hydroxide.
- Alkylation and reduction steps require careful control of temperature and stoichiometry to avoid over-alkylation or incomplete reduction.
- The overall yields from starting aniline to final dihydro-indazole are moderate, reflecting the complexity of multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that indazole derivatives, including 5-bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole, exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that certain indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with biological targets involved in cancer progression.
Antimicrobial Activity
Another area of investigation is the antimicrobial potential of this compound. Studies have shown that indazole derivatives possess antibacterial and antifungal properties. For instance, a recent study demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research has explored the neuroprotective effects of indazole derivatives. The compound has been studied for its ability to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. Preliminary findings suggest that this compound may offer therapeutic benefits in conditions like Alzheimer's disease.
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films is advantageous for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating this compound into device architectures can enhance charge transport efficiency.
Photovoltaic Applications
In photovoltaic technology, the compound's electronic properties have been exploited to improve the efficiency of solar cells. Studies have demonstrated that indazole-based materials can serve as effective electron transport layers, thereby increasing the overall performance of solar devices.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; inhibits proliferation |
| Antimicrobial Activity | Significant inhibition of bacterial strains | |
| Neuroprotective Effects | Mitigates neuroinflammation; potential in Alzheimer's | |
| Material Science | Organic Electronics | Enhances charge transport in OLEDs |
| Photovoltaic Applications | Improves efficiency as electron transport layer |
Case Studies
Case Study 1: Anticancer Activity
A research team conducted an experiment to evaluate the anticancer properties of this compound on human breast cancer cells (MCF7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results revealed that it exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Halogenation Variants
Key Observations :
- Positional Effects : The placement of substituents significantly impacts reactivity and physicochemical properties. For example, 5-Bromo-6-fluoro-3-methyl-2H-indazole (CAS 864773-66-0) shares bromo and fluoro substituents with the target compound but lacks the ethyl group and dihydro modification, which may reduce steric hindrance in binding interactions .
- Ring Saturation : The 2,3-dihydro modification in the target compound introduces conformational rigidity compared to fully aromatic analogs, which could influence metabolic stability .
Biological Activity
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 229.10 g/mol. Its structure includes a bromine atom and a fluorine atom, which may contribute to its biological properties.
Antidepressant Effects
Recent studies have indicated that indazole derivatives can exhibit antidepressant-like effects. For instance, compounds that share structural similarities with this compound have been shown to interact with serotonin receptors and inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine . These actions suggest a potential role in treating mood disorders.
Neuroprotective Properties
The neuroprotective effects of indazole derivatives have been highlighted in various studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, thereby offering potential benefits in neurodegenerative diseases . The specific mechanisms often involve modulation of signaling pathways associated with cell survival.
The biological activity of this compound likely involves several mechanisms:
- Monoamine Transporter Inhibition : Similar compounds have demonstrated the ability to inhibit monoamine transporters, leading to increased levels of neurotransmitters in synaptic clefts .
- Receptor Modulation : The compound may act as a modulator for various receptors involved in mood regulation and cognitive function, particularly serotonin receptors .
- Antioxidant Activity : Some studies suggest that indazole derivatives possess antioxidant properties, which can mitigate oxidative damage in neural tissues .
Case Studies
A recent study explored the antidepressant-like effects of several indazole derivatives, including those structurally related to this compound. The results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors .
Another investigation focused on the neuroprotective effects of similar compounds against glutamate-induced toxicity in neuronal cultures. The findings showed that these compounds could significantly reduce cell death and preserve mitochondrial function .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole, and how can reaction conditions be optimized?
The compound is typically synthesized via alkylation of the parent indazole scaffold. A common method involves reacting 5-bromo-6-fluoro-1H-indazole with ethyl bromide in the presence of a strong base like Cs₂CO₃ in anhydrous DMF at room temperature. For example, a 40% yield was achieved after 3 hours, followed by neutralization with HCl and purification via flash column chromatography . Optimization strategies include:
- Temperature control : Prolonged heating may improve yields but risks side reactions.
- Base selection : Cs₂CO₃ is preferred for its efficiency in deprotonating indazoles.
- Solvent purity : Anhydrous DMF minimizes hydrolysis of intermediates.
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.45 ppm, triplet for CH₃; δ ~4.35 ppm, quartet for CH₂), aromatic protons (δ 7.2–7.9 ppm), and dihydroindazole protons (δ ~2.6 ppm for methyl) .
- FTIR : Peaks at ~1617 cm⁻¹ (C=N stretch), ~592 cm⁻¹ (C-Br), and ~2973 cm⁻¹ (aliphatic C-H) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 225.0032 for C₉H₁₀BrN₂) validate the molecular formula .
Q. What are the stability considerations for handling and storing this brominated/fluorinated indazole derivative?
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Moisture control : Use desiccants and inert atmospheres (N₂/Ar) to avoid hydrolysis.
- Temperature : Store at –20°C for long-term stability, as bromo-fluoro compounds may decompose at elevated temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
Contradictions may arise from variations in reaction conditions (e.g., base strength, solvent purity) or impurities in starting materials. Strategies include:
- Reproducibility checks : Replicate methods with strict control of variables (e.g., humidity, catalyst age).
- By-product analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated species).
- Meta-analysis : Compare data across studies to identify trends (e.g., higher yields with Cs₂CO₃ vs. K₂CO₃) .
Q. What computational tools (e.g., molecular docking, DFT) can predict the compound’s reactivity or pharmacological profile?
- Molecular docking : Software like AutoDock Vina can model interactions with targets (e.g., EGFR kinase) by aligning the indazole core in hydrophobic pockets .
- DFT calculations : Predict regioselectivity in halogenation reactions by analyzing electron density maps (e.g., bromine’s preference for the 5-position) .
- ADMET prediction : Tools like SwissADME estimate solubility, metabolic stability, and toxicity based on substituent effects .
Q. How does the substitution pattern (bromo, fluoro, ethyl) influence the compound’s electronic properties and biological activity?
- Bromine : Enhances lipophilicity and halogen bonding with protein targets (e.g., kinase ATP-binding sites).
- Fluorine : Increases metabolic stability via C-F bond strength and modulates pKa of adjacent groups.
- Ethyl group : Balances solubility and steric effects, potentially improving bioavailability .
Q. What strategies are effective for heterocyclic ring functionalization (e.g., introducing methyl groups at the 2-position)?
- Radical-mediated cyclization : Use AIBN or peroxides to generate methyl radicals for regioselective C-H activation .
- Transition-metal catalysis : Pd/Cu systems enable cross-coupling to install methyl groups via Suzuki-Miyaura reactions .
Methodological Guidance
Q. Designing a cytotoxicity assay for this compound: What controls and validation steps are critical?
- Positive controls : Include known cytotoxic agents (e.g., doxorubicin) to benchmark activity.
- Dose-response curves : Use 6–8 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values.
- Cell line validation : Test multiple lines (e.g., HeLa, MCF-7) to assess selectivity .
Q. How can X-ray crystallography validate the compound’s structure, and what software is recommended for refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
